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Einecs 286-127-4: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides an in-depth overview of the chemical properties and structure of

Einecs 286-127-4, a 3:1 molecular adduct of formic acid and 2,4,6-

tris[(dimethylamino)methyl]phenol. This document consolidates available data on its

identification, physicochemical properties, synthesis, and analytical methodologies. The

information is presented to support research, development, and quality control activities

involving this compound.

Chemical Identity and Structure
Einecs 286-127-4 is a complex formed by the acid-base reaction between three equivalents of

formic acid and one equivalent of 2,4,6-tris[(dimethylamino)methyl]phenol. The tertiary amine

groups of the phenol derivative are protonated by the formic acid molecules, resulting in a salt-

like structure.

The parent compound, 2,4,6-tris[(dimethylamino)methyl]phenol, is a highly substituted phenol

with three dimethylaminomethyl groups at the ortho and para positions relative to the hydroxyl

group. This arrangement provides multiple sites for interaction and gives the molecule its
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characteristic properties as a catalyst and curing agent. The addition of formic acid modifies its

polarity and solubility.[1]

Table 1: Chemical Identification

Identifier Value

EINECS Number 286-127-4

CAS Number 85187-38-8

IUPAC Name
formic acid;2,4,6-

tris[(dimethylamino)methyl]phenol

Molecular Formula C18H33N3O7

Molecular Weight 403.48 g/mol

Canonical SMILES
CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C.

C(=O)O.C(=O)O.C(=O)O[1]

InChI Key ADWLCJZOIHORGX-UHFFFAOYSA-N[1]

Structural Diagram:

The chemical structure of Einecs 286-127-4 involves the ionic interaction between the formate

anions and the protonated tertiary amine groups of the 2,4,6-tris[(dimethylamino)methyl]phenol

cation.

Figure 1: Structural representation of Einecs 286-127-4.

Physicochemical Properties
Quantitative data for the Einecs 286-127-4 complex is limited. The properties of the parent

compound, 2,4,6-tris[(dimethylamino)methyl]phenol, are well-documented and provide a

baseline for understanding the behavior of the adduct. The formation of the salt is expected to

increase its solubility in polar solvents.

Table 2: Physicochemical Data of 2,4,6-Tris[(dimethylamino)methyl]phenol (Parent Compound)
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Property Value Reference

Appearance
Amber to red-brown liquid with

an amine odor
[2]

Density 0.974 g/cm³ at 15 °C [3]

Boiling Point 130-135 °C at 1 mmHg [2]

Vapor Pressure <0.01 mmHg at 21 °C

Refractive Index n20/D 1.516

Flash Point 124 °C (closed cup) [2]

Water Solubility Miscible

logP 1.29 (Predicted) [4]

Experimental Protocols
Synthesis
The synthesis of Einecs 286-127-4 is a two-step process involving the synthesis of the parent

phenol followed by its reaction with formic acid.

Step 1: Synthesis of 2,4,6-Tris[(dimethylamino)methyl]phenol

The primary method for synthesizing 2,4,6-tris[(dimethylamino)methyl]phenol is the Mannich

reaction.[5] This involves the condensation of phenol, formaldehyde, and dimethylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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